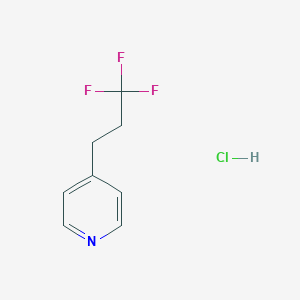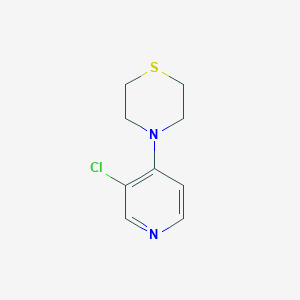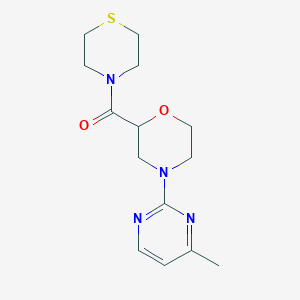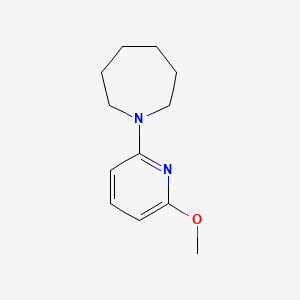
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a trifluoropropyl group attached to the pyridine ring, which imparts unique chemical and physical properties to the compound. This compound is often used in various chemical reactions and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride typically involves the reaction of pyridine with 3,3,3-trifluoropropyl halides under specific conditions. One common method includes the use of trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoropropyl group.
3,5-Bis(trifluoromethyl)pyridine: Contains two trifluoromethyl groups at different positions on the pyridine ring.
2-(Trifluoromethyl)pyridine: The trifluoromethyl group is attached at the 2-position of the pyridine ring.
Uniqueness
4-(3,3,3-Trifluoropropyl)pyridine;hydrochloride is unique due to the presence of the trifluoropropyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity compared to its analogs. This makes it particularly useful in applications requiring enhanced membrane permeability and specific reactivity .
Propriétés
Formule moléculaire |
C8H9ClF3N |
|---|---|
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
4-(3,3,3-trifluoropropyl)pyridine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;1H |
Clé InChI |
RJDOMMIADBBKKN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CCC(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-({3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B15122636.png)


![1-(2,6-Dimethylphenyl)-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B15122646.png)
![N-[1-(6-chloro-1,3-benzoxazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B15122654.png)

![1-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine](/img/structure/B15122659.png)
![3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122662.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B15122670.png)

![2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B15122682.png)
![6-(4-{[5-(Pyridin-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)pyridin-3-ol](/img/structure/B15122693.png)
![1-(2,3-Dimethylphenyl)-4-[(1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B15122702.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-fluoropyrimidine](/img/structure/B15122718.png)
